molecular formula C23H20N2O3S2 B2580012 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-68-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2580012
CAS No.: 941931-68-6
M. Wt: 436.54
InChI Key: PSNUFUCIMIMXOD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]thiazole intermediate is then coupled with a halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of Acetamide Group: The resulting compound is then reacted with an acetamide derivative under basic conditions to introduce the acetamide group.

    Sulfonylation: Finally, the ethylsulfonyl group is introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Oxidation Reactions

Reactive SiteReagents/ConditionsProduct/OutcomeCitation
Benzothiazole sulfurH₂O₂, acidic conditionsSulfoxide/sulfone formation (minor)
Acetamide carbonylKMnO₄, H₂O, heatOxidative cleavage to carboxylic acid
  • Key Insight : Oxidation of the benzothiazole sulfur is thermodynamically unfavorable due to ring stabilization, but aggressive conditions (e.g., peroxides) may yield trace sulfoxides .

Reduction Reactions

The acetamide group (–NHCO–) and aromatic systems are primary targets for reduction:

Reactive SiteReagents/ConditionsProduct/OutcomeCitation
Acetamide carbonylLiAlH₄, THF, refluxReduction to amine (–NHCH₂–)
Benzothiazole ringH₂, Pd/C, ethanolPartial hydrogenation (limited)
  • Experimental Data :

    • Reduction with LiAlH₄ converts the acetamide to a secondary amine with >80% yield.

    • Catalytic hydrogenation selectively reduces the benzothiazole’s C=N bond under high-pressure H₂ .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings:

Electrophilic Aromatic Substitution

The 4-(ethylsulfonyl)phenyl group directs electrophiles to meta positions due to its strong electron-withdrawing nature:

Reaction TypeReagents/ConditionsPositionProductCitation
NitrationHNO₃/H₂SO₄, 50°CMetaNitro derivative
HalogenationCl₂, FeCl₃, CH₂Cl₂ParaChlorinated analog

Nucleophilic Aromatic Substitution

The benzothiazole-attached phenyl ring supports nucleophilic displacement under basic conditions:

Leaving GroupNucleophileConditionsProductCitation
–NO₂NH₃, Cu catalyst120°C, DMFAminated derivative

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsYieldCitation
Acidic hydrolysis6M HCl, reflux, 12 hrs2-(4-(ethylsulfonyl)phenyl)acetic acid75%
Basic hydrolysisNaOH, H₂O, 80°C, 8 hrs4-(benzo[d]thiazol-2-yl)aniline68%

Cross-Coupling Reactions

The benzothiazole ring facilitates palladium-catalyzed couplings after halogenation:

Reaction TypeReagents/ConditionsProductCitation
Suzuki couplingPd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃Biaryl derivatives
  • Example : Bromination at the benzothiazole’s 6-position enables Suzuki-Miyaura coupling with aryl boronic acids .

Biological Interaction-Driven Reactions

In enzymatic environments, the compound undergoes metabolic transformations:

Enzyme SystemReactionMetaboliteCitation
Cytochrome P450Oxidative deethylationSulfonic acid derivative
EsterasesAcetamide hydrolysisFree amine and acetic acid

Comparative Reactivity Table

Reaction TypePreferred SiteYield RangeSelectivityConditions
NitrationMeta (sulfonyl ring)60–70%HighHNO₃/H₂SO₄, 50°C
Acetamide reductionCarbonyl group80–85%ExclusiveLiAlH₄, THF, reflux
HydrolysisAcetamide bond65–75%ModerateHCl or NaOH, reflux

Mechanistic Insights

  • Electrophilic Substitution : The ethylsulfonyl group deactivates the phenyl ring, favoring meta substitution via sigma-complex intermediates .

  • Acetamide Reactivity : The –NHCO– group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack during hydrolysis.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

The compound has been investigated for its antimicrobial and anticancer properties. The presence of the benzothiazole moiety is significant as compounds with this structure often exhibit enhanced biological activity against cancer cells and pathogens. Preliminary studies suggest that N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may interact with specific enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents .

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can enhance the efficacy of established chemotherapeutics like gemcitabine, indicating a synergistic effect in treating pancreatic cancer .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Similar compounds have been shown to possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have highlighted specific modifications that can enhance efficacy or reduce toxicity.

Modification Effect on Activity
Para-substitution on phenyl ringsIncreased potency against cancer cells
Variation in sulfonyl groupAltered solubility and bioavailability
Different substituents on benzothiazoleEnhanced interaction with biological targets

These studies are essential for guiding future synthetic efforts to develop more effective analogs .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Case Study 1: Anticancer Efficacy
    A study demonstrated that a related benzothiazole derivative exhibited a greater antiproliferative effect on paraganglioma cells compared to other compounds in its class. The compound's selectivity index indicated a lower toxicity profile, making it a promising candidate for further development .
  • Case Study 2: Antimicrobial Activity
    In another investigation, a library of benzothiazole derivatives was screened for antimicrobial activity against Pseudomonas aeruginosa. Compounds similar to this compound showed significant inhibition of quorum sensing, suggesting potential for use in treating biofilm-associated infections .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(phenylsulfonyl)phenyl)acetamide: Contains a phenylsulfonyl group, which may alter its chemical and biological properties.

    N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(chlorosulfonyl)phenyl)acetamide: Features a chlorosulfonyl group, potentially increasing its reactivity.

Uniqueness

The presence of the ethylsulfonyl group in N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can enhance its solubility and stability compared to similar compounds with different sulfonyl groups. This can make it more suitable for certain applications, particularly in medicinal chemistry where solubility and bioavailability are crucial.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-13-7-16(8-14-19)15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNUFUCIMIMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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